molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1661970
CAS No.: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its high chemical stability and solubility in organic solvents .

Safety and Hazards

2-Chloro-5-(trifluoromethyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

2-Chloro-5-(trifluoromethyl)pyridine and its derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of this compound will be discovered in the future .

For more detailed information, you may want to refer to the relevant papers .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium trifluoromethanesulfonate, copper(I) iodide, and trifluoromethyl zinc chloride. Typical reaction conditions involve temperatures ranging from room temperature to 300°C, depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-iodopyridine

Uniqueness

Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJMSDDOOAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075251
Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-81-3
Record name 2-Chloro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52334-81-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Record name 2-chloro-5-(trifluoromethyl)pyridine
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Record name 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

25 g of this 5-trifluoromethyl-2-pyridone was then added to 100 cc of phosphorous oxychloride and 40 g of phosphorous pentachloride and heated to 100° C. to 8 hours, the excess phosphorous oxychloride removed by distillation at reduced pressure and the residue remaining taken up in 200 cc of water. The pH was adjusted to 7 with sodium hydroxide. Extraction of the solution three times with 100 cc of with chloroform gave 2-chloro-5-trifluoromethylpyridine on removal of the solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of thionyl chloride was added to 12 g of 2-hydroxy-5-trifluoromethylpyridine dissolved in 20 g of dimethylformamide. The 2-hydroxy-5-trifluoromethylpyridine was prepared as disclosed in Examples 4 and 5 of applicant's copending application earlier referred to and incorporated herein by reference. The solution was then heated to 60° C. for 24 hours, cooled to 20° C. and diluted with 200 cc of water and the pH adjusted to 5.5 with sodium carbonate. The acid solution was extracted three times with 100 cc of chloroform each time and the extracts washed three times with 20 cc of water each time. The chloroform solution was evaporated at reduced pressure to give 2-chloro-5-trifluoromethylpyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In an autoclave were placed 2.9 g of 2-chloro-5-iodopyridine, 2.5 g of trifluoromethyl bromide dissolved in 100 ml of pyridine and 1.6 g of copper dust, and the mixture was reacted at 170° C. for 18 hours. After cooling the system, the reaction mixture was added to a suitable amount of water and extracted with methylene chloride. The extract was washed successively with water, 10% dilute hydrochloric acid, and water. After drying over anhydrous sodium sulfate, the extract was distilled to remove the methylene chloride and obtain 300 mg of 2-chloro-5-trifluoromethylpyridine.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
1.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Chloro-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis?

A1: this compound displays significant versatility as a synthetic intermediate due to its three distinct reactive sites: the chlorine atom, the trifluoromethyl group, and the pyridine ring itself. This allows for diverse chemical transformations and the potential to generate a wide array of structurally distinct compounds. []

Q2: Can you elaborate on the synthetic routes employed for producing this compound?

A2: Several methods have been explored for synthesizing this compound. One approach involves using benzyl chloride as a starting material and proceeding through a five-step reaction sequence. [] Alternatively, a method utilizing 3-methylpyridine as the starting material has been reported. This process involves the synthesis of N-oxygen-3-methylpyridine, followed by oriented chlorination and subsequent halogen exchange fluoridation to achieve the desired this compound. []

Q3: What is the significance of regioexhaustive functionalization in the context of this compound and its derivatives?

A3: Regioexhaustive functionalization enables the systematic and controlled introduction of functional groups at specific positions within a molecule. In the case of this compound, this approach is particularly valuable for exploring its full synthetic potential. Research has demonstrated the conversion of this compound into its three possible carboxylic acid isomers by leveraging techniques like transmetalation-equilibration, site-specific deprotonation, and sterically controlled reactions. [] This precise control over functional group placement is crucial for optimizing the properties and activities of the resulting compounds.

Q4: Are there specific research areas where this compound derivatives show particular promise?

A4: this compound has garnered attention as a crucial building block in the development of herbicides, with R-(+)-haloxyflop-methyl being a notable example. [, ] This highlights the compound's potential in agricultural applications for weed control.

Q5: Have there been studies on optimizing the synthesis of specific this compound derivatives?

A5: Yes, research has focused on optimizing the synthesis of key this compound derivatives. For instance, the preparation of 2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a valuable compound for further derivatization, has been investigated. Studies have examined various reaction parameters to maximize the yield and purity of this specific derivative. []

Q6: What are the broader implications of this research on this compound?

A6: Research focusing on this compound and its derivatives contributes to the advancement of heterocyclic chemistry and organic synthesis methodologies. These investigations provide valuable insights into structure-activity relationships, ultimately enabling the design and development of new compounds with tailored properties for various applications, including pharmaceuticals and agrochemicals. []

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